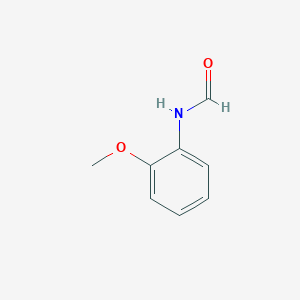
N-(2-Methoxy-phenyl)-formamide
Cat. No. B7797713
Key on ui cas rn:
23896-88-0
M. Wt: 151.16 g/mol
InChI Key: HTFKHRVOHMLBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07268255B2
Procedure details


The procedure of Example 4 was repeated using o-nitroanisole (4 mmol, 0.55 g) as starting material and vanadium(v) oxide (2.3 mg) instead of sodium molybdate dihydrate. After 2.5 h at 90-95° C. a yield of 24.8% of o-formoanisidide was obtained. o-Anisidine (62.8%) was found to be the main product.



Yield
24.8%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O.[CH3:12][O:13]C1C(N)=CC=CC=1>[O-2].[V+5].[O-2].[O-2].[O-2].[O-2].[V+5]>[CH:12]([NH:9][C:8]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:2][CH3:1])=[O:13] |f:2.3.4.5.6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.55 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=CC=CC1[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C(=CC=CC1)N
|
Step Three
|
Name
|
|
|
Quantity
|
2.3 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[V+5].[O-2].[O-2].[O-2].[O-2].[V+5]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 2.5 h at 90-95° C. a yield of 24.8% of o-formoanisidide was obtained
|
|
Duration
|
2.5 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)NC1=C(C=CC=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 24.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
